molecular formula C19H18O4S B2942473 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione CAS No. 306978-15-4

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione

Cat. No. B2942473
CAS RN: 306978-15-4
M. Wt: 342.41
InChI Key: WQKVVEBLZFPBOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione, related compounds have been synthesized through various methods. For instance, β-ketosulfones have been used in many organic transformations, including Michael and Knoevenagel reactions . Protodeboronation of alkyl pinacol boronic esters has also been achieved by oxidation of their corresponding methyl boron ate complexes .

Scientific Research Applications

Ultrasonic Synthesis Enhancement

A study demonstrates the use of ultrasound to enhance the synthesis of thioether derivatives involving aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione. The process, catalyzed by p-dodecylbenzene sulfonic acid (DBSA), benefits from higher yields and reduced reaction times under milder conditions, offering an environmentally friendly alternative with simple work-up procedures (Ya-li Song et al., 2015).

Green Synthesis Approaches

Another paper details the silica-bonded S-sulfonic acid-catalyzed, one-pot synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene and 2-amino-4H-pyran derivatives from 5,5-dimethyl-1,3-cyclohexanedione or its analogs. This process highlights advantages such as reusability of the catalyst without loss of activity or yield, pointing towards a more sustainable approach in chemical synthesis (K. Aswin et al., 2014).

Novel Compound Synthesis

Research into the reaction of phenylmethanesulfonyl chloride with tertiary amines has provided insights into the formation of geometrical isomers about a carbon–sulfur double bond, showcasing the complex chemical behavior and potential for novel compound synthesis (J. King & T. Durst, 1966).

Catalytic Carbonylation

A study on the catalytic carbonylation of (N-arenesulfonyl)imides and iodonium ylides discusses the reactivities of various sulfonamide derivatives, offering a pathway to new spirobenzofuranone derivatives from dimedone (5,5-dimethyl-1,3-cyclohexanedione) and (diacetoxyiodo)benzene. This research opens new avenues in catalytic processes for synthesizing complex organic molecules (G. Besenyei et al., 2001).

properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKVVEBLZFPBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione

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